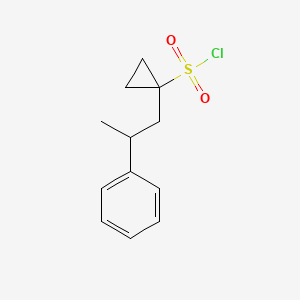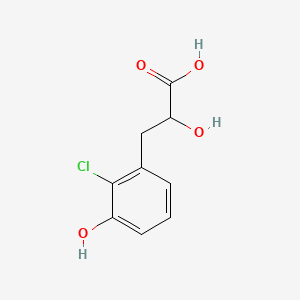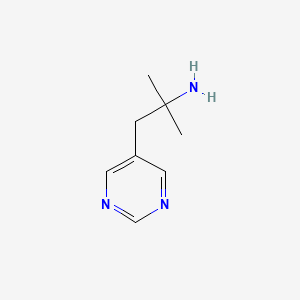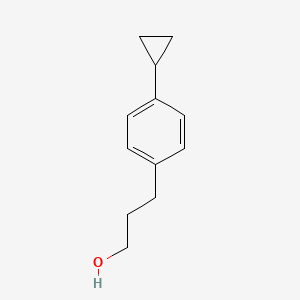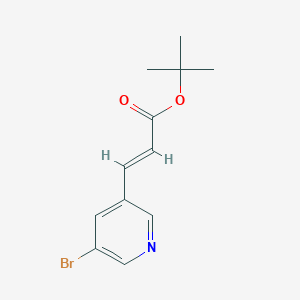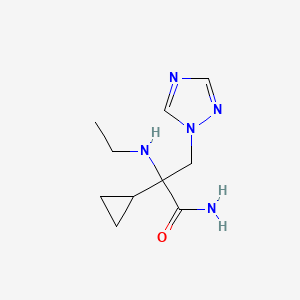
2-Cyclopropyl-2-(ethylamino)-3-(1h-1,2,4-triazol-1-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropyl-2-(ethylamino)-3-(1h-1,2,4-triazol-1-yl)propanamide is a synthetic organic compound that features a cyclopropyl group, an ethylamino group, and a triazole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-2-(ethylamino)-3-(1h-1,2,4-triazol-1-yl)propanamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Cyclopropyl Group: This can be achieved through cyclopropanation reactions.
Introduction of the Ethylamino Group: This step might involve nucleophilic substitution reactions.
Formation of the Triazole Ring: This can be done through cyclization reactions involving azides and alkynes.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the ethylamino group.
Reduction: Reduction reactions could target the triazole ring or the carbonyl group.
Substitution: The compound could participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield a corresponding amide oxide, while reduction could produce an alcohol derivative.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Derivatives: Used as a starting material for synthesizing various derivatives with potential biological activities.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Medicine
Drug Development: Investigated for potential therapeutic effects, such as antimicrobial or anticancer activities.
Industry
Chemical Intermediates: Used in the production of other complex organic molecules.
Mecanismo De Acción
The mechanism of action would depend on the specific biological target. For instance, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The molecular targets could include enzymes, receptors, or other proteins involved in disease pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Cyclopropyl-2-(methylamino)-3-(1h-1,2,4-triazol-1-yl)propanamide
- 2-Cyclopropyl-2-(ethylamino)-3-(1h-1,2,4-triazol-1-yl)butanamide
Uniqueness
2-Cyclopropyl-2-(ethylamino)-3-(1h-1,2,4-triazol-1-yl)propanamide is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C10H17N5O |
|---|---|
Peso molecular |
223.28 g/mol |
Nombre IUPAC |
2-cyclopropyl-2-(ethylamino)-3-(1,2,4-triazol-1-yl)propanamide |
InChI |
InChI=1S/C10H17N5O/c1-2-13-10(9(11)16,8-3-4-8)5-15-7-12-6-14-15/h6-8,13H,2-5H2,1H3,(H2,11,16) |
Clave InChI |
NVNYCFMQHSKAHA-UHFFFAOYSA-N |
SMILES canónico |
CCNC(CN1C=NC=N1)(C2CC2)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-iodo-2H,3H-furo[2,3-b]pyridine](/img/structure/B13618925.png)
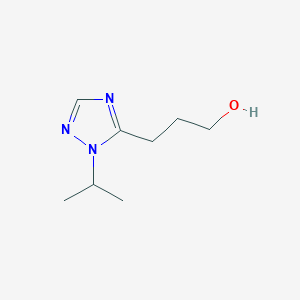

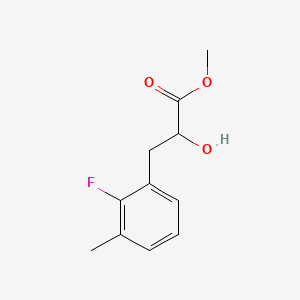
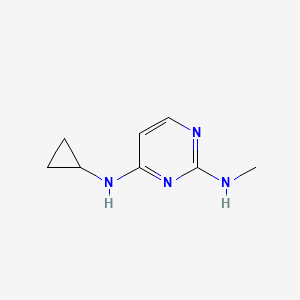
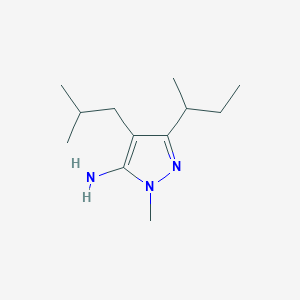
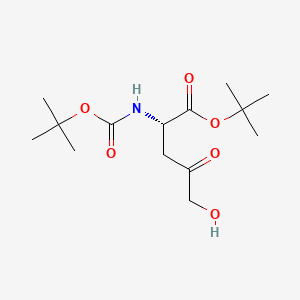
![1-bromo-3-iodo-5H,6H,7H-pyrrolo[1,2-c]imidazole](/img/structure/B13618978.png)
